beta-D-Cymarose pyranose beta-D-Cymarose pyranose beta-Cymaropyranose is a natural product found in Cynanchum viminale, Vincetoxicum atratum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 89253-99-6
VCID: VC14180647
InChI: InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
SMILES: CC1C(C(CC(O1)O)OC)O
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol

beta-D-Cymarose pyranose

CAS No.: 89253-99-6

Cat. No.: VC14180647

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

beta-D-Cymarose pyranose - 89253-99-6

Specification

CAS No. 89253-99-6
Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
IUPAC Name (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol
Standard InChI InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
Standard InChI Key DBDJCJKVEBFXHG-XZBKPIIZSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)OC)O
SMILES CC1C(C(CC(O1)O)OC)O
Canonical SMILES CC1C(C(CC(O1)O)OC)O

Introduction

Chemical Identity and Structural Features

Beta-D-Cymarose pyranose (CAS No. 89253-99-6) is a dideoxyhexose derivative classified under the glycoside family. Its IUPAC name, (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol, reflects its stereochemical configuration, which is pivotal for its biological activity. The compound’s molecular weight is 162.18 g/mol, and its structure features a pyranose ring with hydroxyl groups at C-2 and C-5, a methoxy group at C-4, and a methyl group at C-6 (Table 1).

Table 1: Key Structural Attributes of Beta-D-Cymarose Pyranose

PropertyValue/Description
Molecular FormulaC7H14O4C_7H_{14}O_4
Molecular Weight162.18 g/mol
IUPAC Name(2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol
Anomeric Configurationβ-D-pyranose
Key Functional GroupsHydroxyl (-OH), Methoxy (-OCH₃), Methyl (-CH₃)

The β-anomeric configuration is confirmed by NMR spectroscopy, where the anomeric proton (HH-1′) resonates at δ 5.18–5.35 ppm, and the corresponding carbon (CC-1′) appears at δ 96.6–97.2 ppm . The stereochemistry is further validated through NOESY correlations, which reveal spatial proximities between axial protons (e.g., HH-19 and HH-2 in aglycone moieties) .

Natural Occurrence and Biosynthetic Pathways

Beta-D-Cymarose pyranose is predominantly isolated from Cynanchum species, such as C. taihangense, where it forms glycosidic bonds with steroidal aglycones like glaucogenin A and anhydrohirundigenin . These seco-pregnane glycosides are typically extracted using ethanol, followed by chromatographic purification. For instance, the 95% ethanol extract of C. taihangense yielded 14 glycosides, including cynataihosides O and Q, which feature beta-D-cymarose units .

Biosynthetically, beta-D-Cymarose pyranose originates from glucose via deoxygenation at C-2 and C-6, mediated by specific reductases and methyltransferases. This pathway is conserved across Apocynaceae plants, where dideoxysugars enhance the bioavailability and target specificity of secondary metabolites .

Synthetic Approaches and Modifications

The total synthesis of beta-D-Cymarose-containing glycosides has been achieved through gold-catalyzed glycosylation and acid hydrolysis. A notable method involves:

  • Gold-Catalyzed Glycosylation: Using Ph3PAuOTfPh_3PAuOTf as a catalyst, glycosyl donors (e.g., ortho-alkynylbenzoates) react with acceptors at −40°C, yielding β-anomers with >95% stereoselectivity .

  • Acid Hydrolysis: Treatment with HCl or TFA cleaves glycosidic bonds, enabling the isolation of beta-D-Cymarose pyranose for structural analysis .

Table 2: Comparative Yields of Beta-D-Cymarose Derivatives

CompoundSynthetic MethodYield (%)Biological Activity (IC₅₀, μM)
Cynataihoside QGold catalysis97THP-1: 5.08; PC-3: 22.75
Glaucoside AEthanol extraction82HL-60: 17.78
Atratcynoside FAcid hydrolysis75THP-1: 16.02

Spectroscopic Characterization

NMR and HR-ESI-MS are indispensable for structural elucidation:

  • ¹H NMR: Anomeric protons (δ 5.18–5.35 ppm), methyl groups (δ 1.20–1.45 ppm) .

  • ¹³C NMR: Anomeric carbons (δ 96.6–97.2 ppm), methoxy (δ 56.8 ppm).

  • HR-ESI-MS: Molecular ion peaks at m/z 657.3229 [M + Na]⁺ for C₃₄H₅₀O₁₁ glycosides .

Table 3: NMR Chemical Shifts of Beta-D-Cymarose Pyranose

Carbon Positionδ (¹³C, ppm)δ (¹H, ppm)Multiplicity
C-197.45.18 (br d, J=9.6)Doublet
C-482.63.45 (m)Multiplet
C-617.81.41 (s)Singlet

Challenges and Future Directions

Despite its promise, scaling up beta-D-Cymarose production remains challenging due to low natural abundance and complex synthesis. Advances in enzymatic glycosylation and metabolic engineering could address these limitations. Furthermore, structure-activity relationship (SAR) studies are needed to optimize its therapeutic efficacy while minimizing off-target effects.

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